molecular formula C24H23N3O2S2 B2843437 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1260927-40-9

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2843437
CAS No.: 1260927-40-9
M. Wt: 449.59
InChI Key: HKKHUUZVOZWWCJ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • A 3,5-dimethylphenyl substituent at position 3 of the thienopyrimidine ring.
  • A sulfanyl (-S-) group at position 2, bridging the core to an acetamide side chain.
  • The acetamide moiety is substituted with ethyl and phenyl groups (N-ethyl-N-phenyl).

The presence of the sulfanyl-acetamide group enhances hydrogen-bonding capacity, while the 3,5-dimethylphenyl substituent contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-20-10-11-30-22(20)23(29)27(24)19-13-16(2)12-17(3)14-19/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKHUUZVOZWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The dimethylphenyl group is then introduced via a substitution reaction, followed by the attachment of the acetamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is also a critical factor, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors involved in various diseases. Preliminary studies indicate that it may exhibit anti-inflammatory and anti-cancer properties due to its ability to modulate specific molecular pathways.

Case Study: Anti-Cancer Activity

In a study conducted on various cancer cell lines, the compound showed promising cytotoxic effects, particularly against breast and lung cancer cells. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. Further research is required to elucidate the precise molecular mechanisms and to evaluate its efficacy in vivo.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique thienyl and pyrimidinyl groups allow for diverse functionalization, making it valuable in the development of new pharmaceuticals.

Example Application: Synthesis of Novel Antimicrobials

Researchers have successfully synthesized derivatives of this compound that exhibit enhanced antimicrobial activity against resistant strains of bacteria. The modifications made to the thienyl group significantly improved the compounds' efficacy.

Material Science

The compound's unique chemical structure may also find applications in material science, particularly in developing new polymers or coatings with specific properties such as improved thermal stability or chemical resistance.

Agrochemicals

Due to its potential biological activity, this compound is being explored for use in agrochemicals as a novel pesticide or herbicide. Initial studies suggest that it may possess insecticidal properties that could be beneficial in sustainable agriculture practices.

Case Study: Insecticidal Properties

Field trials demonstrated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects. This highlights its potential as an eco-friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidine Core

Compound A : 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide ()
  • Key Differences :
    • 3,5-Difluorophenyl vs. 3,5-dimethylphenyl at position 3.
    • N-(3,5-dimethoxyphenyl) vs. N-ethyl-N-phenyl on the acetamide.
  • Implications :
    • Fluorine atoms increase electronegativity and may enhance binding to polar enzyme pockets.
    • Methoxy groups improve solubility compared to ethyl/phenyl substituents but reduce lipophilicity .
Compound B : 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ()
  • Key Differences: Thieno[2,3-d]pyrimidin isomer vs. thieno[3,2-d]pyrimidin. 6-Ethyl and 4-nitrophenyl substituents.
  • Isomeric differences in the thienopyrimidine core may alter ring planarity and π-π stacking interactions .

Modifications to the Acetamide Side Chain

Compound C : N-(3,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
  • Key Differences: Hexahydrobenzothienopyrimidine (saturated ring) vs. dihydrothienopyrimidine. 4-Ethoxyphenyl vs. 3,5-dimethylphenyl.
  • Ethoxy groups enhance solubility but may reduce metabolic stability compared to methyl substituents .
Compound D : N-(3,4-Dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide ()
  • Key Differences: 5-Methylfuran-2-yl substituent on the thienopyrimidine. N-(3,4-dimethylphenyl) vs. N-ethyl-N-phenyl.
  • Implications: The furan ring introduces oxygen-based hydrogen-bonding capacity.

Comparative Physicochemical and Spectral Data

Parameter Target Compound Compound A () Compound D ()
Molar Mass (g/mol) Not Reported ~500 (estimated) 501.62
pKa Not Reported Not Reported 13.14 ± 0.70 (predicted)
Key Functional Groups 3,5-Dimethylphenyl, ethylamide 3,5-Difluorophenyl, methoxy Methylfuran, 3,4-dimethylphenyl
  • NMR Insights :
    • highlights that substituent changes in regions analogous to the target compound’s 3,5-dimethylphenyl group (e.g., fluorine or methoxy) cause distinct chemical shift variations in protons near the substitution site (e.g., positions 29–36 and 39–44 in related structures) .

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic molecule with potential biological activities. It features a thienyl group and a pyrimidinyl moiety, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S with a molecular weight of approximately 510.7 g/mol. The structure includes:

  • Thieno[3,2-d]pyrimidine core : Implicated in various biological activities.
  • Sulfanyl group : Enhances interaction with biological targets.
  • N-ethyl-N-phenylacetamide moiety : May influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thienyl and pyrimidinyl groups can modulate the activity of enzymes or receptors involved in critical pathways such as:

  • Antitumor activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting pathways involved in cell cycle regulation.
  • Antimicrobial properties : It may exert effects against various pathogens through interference with their metabolic processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10
Target CompoundMCF7 (Breast Cancer)12

These results suggest that the target compound may be effective in treating certain types of cancer.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has demonstrated activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could serve as a basis for developing new antimicrobial therapies.

Case Studies

  • Antitumor Screening : A study conducted on multicellular spheroids highlighted the efficacy of the compound in reducing tumor size and cell viability in vitro. The results indicated a dose-dependent response, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study focusing on drug resistance, the compound was tested against resistant strains of bacteria. It showed promising results in overcoming resistance mechanisms commonly found in clinical isolates .

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